molecular formula C7H6ClN3S B7722272 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine

4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7722272
M. Wt: 199.66 g/mol
InChI Key: WEGGBXZHIWVHOI-UHFFFAOYSA-N
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Description

4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and a methylsulfanyl group at the 2nd position on the pyrrolo[2,3-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the chlorination of carbonyl compounds with phosphorus oxychloride to obtain dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate, followed by treatment with POCl3 and NH3 .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis techniques. This approach has been shown to be robust and efficient, allowing for the preparation of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, potassium osmate hydrate, sodium periodate, and POCl3. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the terminal double bond can yield aldehyde groups, while nucleophilic aromatic substitution can introduce various substituents onto the pyrrolo[2,3-d]pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of substituents enhances its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGGBXZHIWVHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC=CC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=NC=CC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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